N,N-Bis-(2-salicylideneaminoethyl)-aniline

Descripción

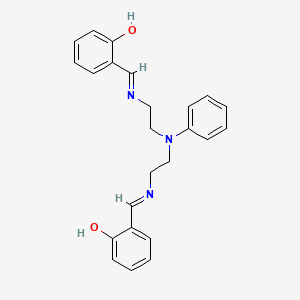

N,N-Bis-(2-salicylideneaminoethyl)-aniline is a Schiff base ligand derived from the condensation of salicylaldehyde with N,N-bis(2-aminoethyl)aniline. Its structure features two salicylidene moieties attached to an aniline core via ethylenediamine linkers (Figure 1). This compound is part of a broader class of tetradentate ligands, capable of coordinating metal ions through phenolic oxygen and imine nitrogen atoms. Such ligands are pivotal in catalysis, material science, and bioinorganic chemistry due to their tunable electronic and steric properties .

Propiedades

Número CAS |

52761-19-0 |

|---|---|

Fórmula molecular |

C24H25N3O2 |

Peso molecular |

387.5 g/mol |

Nombre IUPAC |

2-[2-[N-[2-[(2-hydroxyphenyl)methylideneamino]ethyl]anilino]ethyliminomethyl]phenol |

InChI |

InChI=1S/C24H25N3O2/c28-23-12-6-4-8-20(23)18-25-14-16-27(22-10-2-1-3-11-22)17-15-26-19-21-9-5-7-13-24(21)29/h1-13,18-19,28-29H,14-17H2 |

Clave InChI |

KRFPKOOMJXCUCZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N(CCN=CC2=CC=CC=C2O)CCN=CC3=CC=CC=C3O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N,N-Bis-(2-salicylideneaminoethyl)-aniline normalmente implica la reacción de condensación entre salicilaldehído y N,N-bis(2-aminoethyl)aniline. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones de reflujo. El ligando de base de Schiff resultante se purifica luego mediante recristalización o cromatografía en columna.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para N,N-Bis-(2-salicylideneaminoethyl)-aniline no están bien documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, la selección de solventes y las técnicas de purificación para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

N,N-Bis-(2-salicylideneaminoethyl)-aniline experimenta varias reacciones químicas, que incluyen:

Complejación: Forma complejos estables con iones metálicos como cobre, níquel y zinc.

Oxidación: Puede oxidarse para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático o en el nitrógeno de la imina.

Reactivos y condiciones comunes

Complejación: Sales metálicas (por ejemplo, cloruro de cobre (II), acetato de níquel (II)) en presencia de un solvente adecuado (por ejemplo, etanol, metanol).

Oxidación: Agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Reactivos electrófilos como halógenos o agentes alquilantes.

Principales productos formados

Complejación: Complejos metal-ligando con diferentes geometrías de coordinación.

Oxidación: Derivados de quinona.

Reducción: Derivados de amina.

Sustitución: Compuestos aromáticos o imina sustituidos.

Aplicaciones Científicas De Investigación

Catalysis

N,N-Bis-(2-salicylideneaminoethyl)-aniline serves as an effective ligand in coordination chemistry, particularly in the synthesis of metal complexes. These complexes have shown promise in catalyzing various chemical reactions, including oxidation and reduction processes. For instance, transition metal complexes derived from this ligand have been utilized in:

- Oxidative Catalysis : The ligand can stabilize metal ions, enhancing their catalytic efficiency for oxidation reactions.

- Cross-Coupling Reactions : Metal complexes featuring this ligand have been explored for their ability to facilitate cross-coupling reactions, which are vital in organic synthesis.

Sensor Technology

The compound has been investigated for its potential use in sensor technology. Its ability to form stable complexes with metal ions allows it to be employed in the development of sensors for detecting various analytes. Notable applications include:

- Ion Selective Electrodes : Research indicates that N,N-Bis-(2-salicylideneaminoethyl)-aniline can be integrated into ion-selective membranes, improving the selectivity and sensitivity of sensors for cations such as lead(II) ions and cadmium(II) ions. These sensors are crucial for environmental monitoring and detection of heavy metals in water sources .

- Fluorescent Sensors : The compound exhibits fluorescence properties when complexed with certain metal ions, making it useful for developing fluorescent sensors that can detect specific ions or molecules in biological and environmental samples.

Biological Activities

The biological activities of N,N-Bis-(2-salicylideneaminoethyl)-aniline have been a focal point of research due to its potential therapeutic applications. Studies have highlighted several key areas:

- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance .

- Anticancer Properties : Preliminary studies indicate that metal complexes formed with this ligand exhibit cytotoxic effects on cancer cell lines, paving the way for further research into its use as a chemotherapeutic agent.

Materials Science

In materials science, N,N-Bis-(2-salicylideneaminoethyl)-aniline is being explored for its role in developing advanced materials:

- Polymer Chemistry : The compound can be used as a building block for synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength.

- Nanocomposites : Its incorporation into nanocomposite materials has been studied for applications in electronics and optics due to improved electrical conductivity and optical properties.

Table 1: Summary of Applications

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of N,N-Bis-(2-salicylideneaminoethyl)-aniline against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting its potential utility in developing new antibacterial agents .

Mecanismo De Acción

El mecanismo de acción de N,N-Bis-(2-salicylideneaminoethyl)-aniline implica principalmente su capacidad de coordinarse con iones metálicos a través de sus átomos donantes. Esta coordinación puede influir en las propiedades electrónicas del centro metálico, lo que lleva a diversas actividades catalíticas y biológicas. Los objetivos moleculares y las vías involucradas dependen del ion metálico específico y del contexto de la aplicación.

Comparación Con Compuestos Similares

Key Characteristics :

- Molecular Formula : Likely $ \text{C}{28}\text{H}{26}\text{N}4\text{O}2 $ (inferred from analogs like N,N'-Bis(salicylidene)ethylenediamine, CAS 94-93-9) .

- Coordination Geometry: Tetradentate (N₂O₂ donor set), forming stable complexes with transition metals like Cu(II), Ni(II), and Fe(III).

- Applications: Potential uses in fluorescent probes (similar to FRET-based systems ), catalysis, and antimicrobial agents.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Coordination Chemistry and Stability

Salen-type ligands (e.g., N,N'-Bis(salicylidene)ethylenediamine) exhibit stronger metal-binding affinity compared to N,N-Bis-(2-salicylideneaminoethyl)-aniline due to their rigid ethylenediamine backbone, which enhances chelate stability. However, the latter’s extended aromatic system may improve π-π interactions in supramolecular assemblies .

In contrast, N,N-Bis(2-pyridylmethyl)aniline forms softer ligands suitable for Zn(II) and Cu(I) coordination, as seen in fluorescence-based sensing applications . Haloethyl derivatives (e.g., N,N-Bis(2-chloroethyl)aniline) lack coordination sites but are bioactive, showing antitumor activity via alkylation of DNA .

Pharmacological and Industrial Relevance

- Salen Derivatives : Used in asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide ring-opening) and as MRI contrast agents .

- Haloethyl Anilines : N,N-Bis(2-chloroethyl)-4-methylaniline (CAS 1204-68-8) is investigated for its antineoplastic properties .

- Cyanoethyl Anilines: Serve as precursors for polymers and agrochemicals due to their nitrile functionality .

Research Trends and Data Gaps

While N,N-Bis-(2-salicylideneaminoethyl)-aniline shares functional similarities with Salen, its extended structure may offer unique photophysical properties for sensor design. Current literature lacks direct studies on this compound, necessitating further research into:

- Synthetic Optimization : Improved yields via solvent-free condensation methods.

- Biological Activity : Screening for antimicrobial or anticancer efficacy.

- Material Applications : Use in metal-organic frameworks (MOFs) or conductive polymers.

Actividad Biológica

N,N-Bis-(2-salicylideneaminoethyl)-aniline, a compound derived from salicylaldehyde and an ethylenediamine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N,N-Bis-(2-salicylideneaminoethyl)-aniline is characterized by its bis-salicylidene structure, which is known to facilitate various interactions with biological targets. The compound can be represented as follows:

This structure allows for the formation of chelates with metal ions, which can enhance its biological activity.

Mechanisms of Biological Activity

The biological activity of N,N-Bis-(2-salicylideneaminoethyl)-aniline is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Metal Chelation : It can form stable complexes with transition metals, which may enhance its therapeutic effects against certain diseases.

- Antimicrobial Effects : Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains.

Research Findings

Recent studies have highlighted several aspects of the biological activity of N,N-Bis-(2-salicylideneaminoethyl)-aniline:

- Anticancer Potential : Research has shown that derivatives of salicylidene anilines can induce cell death in cancer cells through mechanisms such as apoptosis and ferroptosis. For instance, iron(III) complexes based on similar scaffolds have shown promising anticancer features by inducing oxidative stress within cancer cells .

- Binding Affinity : Computational studies suggest that N,N-Bis-(2-salicylideneaminoethyl)-aniline has a strong binding affinity for various proteins involved in disease pathways, such as those related to SARS-CoV-2 . This indicates potential use in antiviral drug development.

- In Vivo Studies : Animal models have demonstrated that the compound can reduce tumor growth rates when administered in therapeutic doses, supporting its potential role as an anticancer agent.

Case Study 1: Anticancer Activity

In a study involving MDA-MB 231 breast cancer cells, N,N-Bis-(2-salicylideneaminoethyl)-aniline exhibited significant antiproliferative effects. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to increased lipid peroxidation and subsequent cell death via necroptosis. The study concluded that the compound's lipophilic nature enhanced cellular uptake, making it an effective candidate for further development as an anticancer drug .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of N,N-Bis-(2-salicylideneaminoethyl)-aniline against various bacterial strains. Results indicated that the compound displayed notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections caused by resistant strains .

Data Summary

| Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Scavenges free radicals | Reduces oxidative stress |

| Anticancer | Induces cell death | Apoptosis, ferroptosis |

| Antimicrobial | Inhibits bacterial growth | Disrupts cell membrane integrity |

| Metal Chelation | Forms stable complexes | Enhances therapeutic efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.